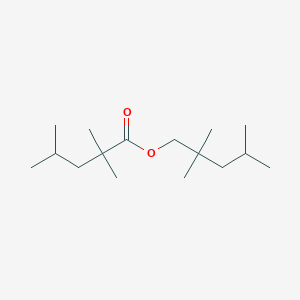
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is synthesized from 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid, resulting in a molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate typically involves the esterification reaction between 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2,4-Trimethylpentanol and 2,2,4-trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentanol.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate primarily involves its hydrolysis to release 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. These products can then interact with various molecular targets and pathways in biological systems. For example, the alcohol can be further metabolized to produce energy, while the acid can participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane: An isomer of octane, used as a reference standard in octane rating.
2,2,4-Trimethylpentanol: The alcohol counterpart of the ester.
2,2,4-Trimethylpentanoic acid: The acid counterpart of the ester.
Uniqueness
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is unique due to its dual ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and release both an alcohol and an acid makes it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
378772-11-3 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C16H32O2/c1-12(2)9-15(5,6)11-18-14(17)16(7,8)10-13(3)4/h12-13H,9-11H2,1-8H3 |
Clé InChI |
COOQSZABQKPRDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)COC(=O)C(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


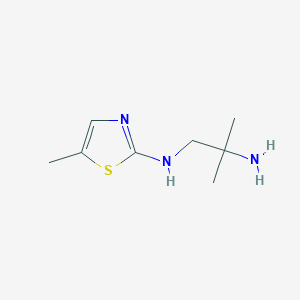
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
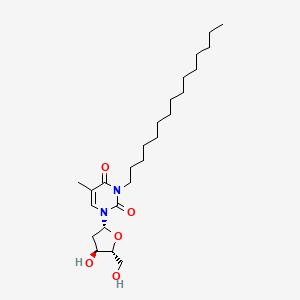
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
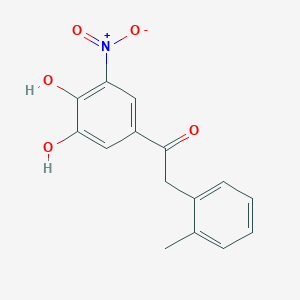
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
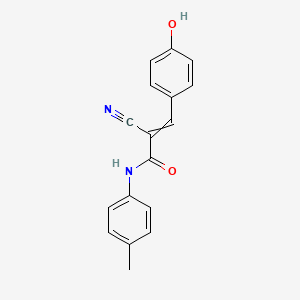
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
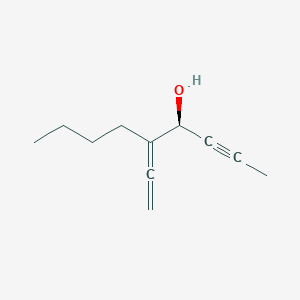
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
